Icmt-IN-31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

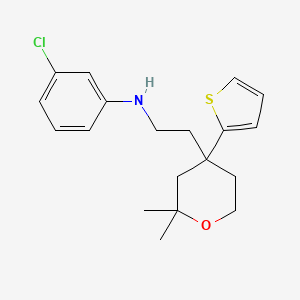

Molecular Formula |

C19H24ClNOS |

|---|---|

Molecular Weight |

349.9 g/mol |

IUPAC Name |

3-chloro-N-[2-(2,2-dimethyl-4-thiophen-2-yloxan-4-yl)ethyl]aniline |

InChI |

InChI=1S/C19H24ClNOS/c1-18(2)14-19(9-11-22-18,17-7-4-12-23-17)8-10-21-16-6-3-5-15(20)13-16/h3-7,12-13,21H,8-11,14H2,1-2H3 |

InChI Key |

NCUUPWBPTJPQBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)Cl)C3=CC=CS3)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Interleukin-31 in the Pathogenesis of Atopic Dermatitis: A Technical Overview

For Immediate Release

This whitepaper provides an in-depth examination of the molecular and cellular mechanisms by which Interleukin-31 (IL-31), a key cytokine, contributes to the pathophysiology of atopic dermatitis (AD). It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed guide to the IL-31 signaling pathway, its role in pruritus and inflammation, and the rationale for its therapeutic targeting.

Introduction to Interleukin-31 and its Receptor

Interleukin-31 is a member of the IL-6 family of cytokines, predominantly produced by activated T helper 2 (Th2) cells.[1][2][3] It plays a pivotal role in the induction of pruritus (itch), inflammation, and skin barrier dysfunction associated with atopic dermatitis.[1][4][5]

IL-31 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta (OSMRβ).[2][6][7] While IL-31RA is the primary binding subunit, OSMRβ is crucial for signal transduction.[7][8] This receptor complex is expressed on a variety of cells implicated in AD pathogenesis, including sensory neurons, keratinocytes, eosinophils, basophils, and macrophages.[4][9][10]

The IL-31 Signaling Cascade

Upon binding of IL-31 to the IL-31RA/OSMRβ complex, a cascade of intracellular signaling events is initiated. This activation predominantly involves three major pathways:

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This is the principal signaling pathway for IL-31. The binding of IL-31 leads to the activation of JAK1 and JAK2 kinases.[6][7] These kinases then phosphorylate STAT3 and STAT5, and to a lesser extent STAT1, which translocate to the nucleus to regulate the transcription of target genes involved in inflammation and pruritus.[1][6]

-

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway: IL-31 also activates the PI3K/Akt pathway, which is involved in cell survival and proliferation.[1][4][6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK1/2 and p38, is also activated by IL-31 signaling and contributes to the inflammatory response.[1][4][6]

Mechanism of IL-31-Induced Pruritus and Inflammation

IL-31 is a potent pruritogen, directly contributing to the debilitating itch experienced by individuals with atopic dermatitis.[11][12] This occurs through several mechanisms:

-

Direct Neuronal Activation: IL-31RA is expressed on small-diameter sensory neurons in the dorsal root ganglia.[9][13] IL-31 directly activates these neurons, transmitting itch signals to the central nervous system.[2]

-

Keratinocyte Involvement: IL-31 stimulates keratinocytes to release pro-inflammatory cytokines and chemokines, such as CCL2, which can further amplify the inflammatory response and recruit immune cells to the skin.[14][15][16]

-

Skin Barrier Disruption: IL-31 has been shown to downregulate the expression of key skin barrier proteins like filaggrin.[4][10] This compromises the integrity of the epidermal barrier, allowing for increased penetration of allergens and microbes, which perpetuates the inflammatory cycle.

The relentless itch induced by IL-31 leads to a vicious "itch-scratch" cycle. Scratching causes further damage to the skin barrier, leading to the release of more inflammatory mediators and exacerbating the skin lesions of atopic dermatitis.[4][10]

Therapeutic Targeting of the IL-31 Pathway

Given its central role in atopic dermatitis, the IL-31 pathway has become a key therapeutic target. Nemolizumab, a humanized monoclonal antibody, is a first-in-class biologic that specifically targets IL-31RA.[17][18] By binding to IL-31RA, nemolizumab blocks IL-31 from activating its receptor, thereby inhibiting the downstream signaling that leads to pruritus and inflammation.[17][19]

Clinical trials have demonstrated that nemolizumab significantly reduces pruritus in patients with moderate-to-severe atopic dermatitis, often with rapid onset of action.[4][20] This highlights the efficacy of targeting the IL-31 pathway for the management of atopic dermatitis.[11]

Quantitative Data Summary

| Parameter | Finding | Reference(s) |

| Serum IL-31 Levels | Significantly elevated in AD patients compared to healthy controls. | [21][22] |

| Correlate with disease severity (e.g., SCORAD index). | [2][21] | |

| Nemolizumab (Phase II Trial) | Pruritus VAS reduction at week 12 (0.5 mg/kg): -59.8% | [20] |

| EASI score change at week 12 (0.5 mg/kg): -42.3% | [20] | |

| Nemolizumab (Phase III - ARCADIA 1 & 2) | IGA success (clear/almost clear) at week 16: 36-38% vs. 25-26% for placebo. | [23] |

| EASI score reduction at week 24 (with topicals): -68.8% vs -52.1% for placebo. | [19] |

Key Experimental Protocols

Murine Model of IL-31-Induced Atopic Dermatitis

This protocol describes a common method to assess the in vivo effects of IL-31 and the efficacy of potential therapeutics.

Objective: To induce AD-like symptoms in mice through the administration of IL-31 and evaluate the therapeutic effect of an IL-31 pathway inhibitor.

Methodology:

-

Animal Model: Wild-type mice (e.g., C57BL/6) are typically used.

-

Induction of Pruritus: Recombinant murine IL-31 is administered via intradermal or subcutaneous injection.[21]

-

Behavioral Analysis: Scratching behavior is meticulously observed and quantified over a set period following IL-31 injection. This is a primary endpoint for assessing pruritus.

-

Treatment Group: A cohort of mice receives the therapeutic agent (e.g., an anti-IL-31RA antibody) prior to or concurrently with the IL-31 challenge.

-

Control Groups: A placebo/vehicle control group is included.

-

Endpoint Analysis:

-

Comparison of scratching bouts between treatment and control groups.

-

Histological analysis of skin biopsies to assess for epidermal thickening (acanthosis) and immune cell infiltration.

-

Measurement of inflammatory cytokine and chemokine levels in skin tissue via qPCR or ELISA.

-

In Vitro Keratinocyte Activation Assay

This protocol outlines a method to study the direct effects of IL-31 on human keratinocytes.

Objective: To determine if IL-31 activates intracellular signaling pathways and induces chemokine production in human primary keratinocytes.

Methodology:

-

Cell Culture: Human primary keratinocytes are cultured under standard conditions. In some experiments, cells may be pre-treated with IFN-γ to upregulate IL-31RA expression.[16]

-

Stimulation: Cells are treated with varying concentrations of recombinant human IL-31 for specified time periods (e.g., 15 minutes for phosphorylation studies, 8-24 hours for gene expression).[15]

-

Signaling Pathway Analysis (Western Blot):

-

Chemokine Expression Analysis (qPCR/ELISA):

-

For qPCR, RNA is extracted from cells after longer-term stimulation, and the expression of genes like CCL2 is quantified.[15]

-

For ELISA, the supernatant from the cell culture is collected to measure the concentration of secreted chemokines (e.g., CCL2).

-

-

Data Analysis: Results are compared to unstimulated control cells to determine the effect of IL-31.

Conclusion

Interleukin-31 is a critical cytokine in the pathogenesis of atopic dermatitis, acting as a key link between the immune and nervous systems to drive the cycle of pruritus and inflammation. Its well-defined signaling pathway and direct role in the most burdensome symptom of AD make it an attractive and validated target for therapeutic intervention. The development of targeted biologics like nemolizumab represents a significant advancement in the management of atopic dermatitis, offering a mechanism-based approach to alleviate the itch and improve the quality of life for affected individuals.

References

- 1. researchgate.net [researchgate.net]

- 2. IL-31/33 Axis in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-31: The "itchy" cytokine in inflammation and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nemolizumab - Wikipedia [en.wikipedia.org]

- 6. Structures and biological functions of IL-31 and IL-31 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interleukin 31 - Wikipedia [en.wikipedia.org]

- 8. Molecular Dissection of Human Interleukin-31-mediated Signal Transduction through Site-directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interleukin-31 pathway and its role in atopic dermatitis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blockage of the IL-31 Pathway as a Potential Target Therapy for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interleukin-31 and interleukin-31 receptor: New therapeutic targets for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bates.alma.exlibrisgroup.com [bates.alma.exlibrisgroup.com]

- 13. researchgate.net [researchgate.net]

- 14. Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. misterx95.myds.me [misterx95.myds.me]

- 17. go.drugbank.com [go.drugbank.com]

- 18. What is the mechanism of action of Nemolizumab? [synapse.patsnap.com]

- 19. dermnetnz.org [dermnetnz.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Interleukin-31 as a Clinical Target for Pruritus Treatment [frontiersin.org]

- 23. medcentral.com [medcentral.com]

IL-31 signaling pathway in sensory neurons

An In-depth Technical Guide to the IL-31 Signaling Pathway in Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-31 (IL-31), a member of the IL-6 family of cytokines, has emerged as a critical mediator of pruritus, or itch, particularly in the context of chronic inflammatory diseases such as atopic dermatitis (AD).[1][2] Produced predominantly by T helper 2 (Th2) cells, IL-31 exerts its effects by directly engaging with sensory neurons, bridging the immune and nervous systems.[1][3][4] Understanding the intricate signaling cascade initiated by IL-31 in these neurons is paramount for the development of targeted therapeutics aimed at alleviating chronic itch, a debilitating symptom that severely impacts patient quality of life.[5] This guide provides a detailed examination of the core components of the , presents quantitative data from key studies, outlines experimental protocols, and visualizes the molecular interactions involved.

The IL-31 Receptor Complex in Sensory Neurons

IL-31 initiates its signaling cascade by binding to a heterodimeric receptor complex expressed on the surface of a specific subpopulation of primary sensory neurons located in the dorsal root ganglia (DRG).[2][6] This receptor complex consists of two distinct subunits:

-

Interleukin-31 Receptor A (IL-31RA): A unique receptor component that is paralogous to the common gp130 subunit used by other IL-6 family cytokines.[4] Its expression is most abundant in the DRG.[6]

-

Oncostatin M Receptor Beta (OSMRβ): This subunit is shared with another cytokine, Oncostatin M (OSM).

Both IL-31RA and OSMRβ must be present to form a high-affinity, functional receptor for IL-31.[1][2][7] Studies have shown that these receptor-expressing neurons are typically small-diameter neurons and often co-express other key molecules involved in sensory transduction, such as Transient Receptor Potential (TRP) channels.

Quantitative Data: Receptor Expression

The following table summarizes findings on the expression and co-localization of the IL-31 receptor complex in sensory neurons.

| Parameter | Finding | Species | Reference |

| IL-31RA & OSMRβ Co-localization | 100% of IL-31RA-expressing neurons in adult DRG also express OSMRβ. | Mouse | [7] |

| Co-expression with Neuronal Markers | A significant portion of IL-31RA-expressing DRG neurons co-express TRPV1. | Human, Mouse | [8] |

| Neuronal Subpopulation | IL-31RA is expressed in a subset of small-sized DRG neurons. | Mouse | |

| Upregulation by IL-31 | Repeated intradermal administration of IL-31 significantly increases mRNA expression of both IL-31RA and OSMRβ in the DRG. | Mouse | [9] |

Core Signaling Pathways

Upon binding of IL-31 to the IL-31RA/OSMRβ complex, a series of intracellular phosphorylation events are triggered, activating multiple downstream signaling pathways that collectively lead to neuronal depolarization, action potential firing, and the sensation of itch.

The JAK-STAT Pathway

The primary and most well-characterized pathway activated by IL-31 is the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[10]

-

JAK Activation: The IL-31 receptor is associated with JAK1 and JAK2.[11][12] Ligand binding brings these kinases into close proximity, leading to their trans-phosphorylation and activation.

-

STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the receptor complex, creating docking sites for STAT proteins.

-

STAT Dimerization and Translocation: STAT3 is the predominant STAT protein activated by IL-31, with lesser activation of STAT1 and STAT5.[11] Upon phosphorylation, STAT proteins dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes. Sensory neuronal STAT3 has been shown to be critical for IL-31 receptor expression.[13]

The activation of this pathway is a key target for a class of drugs known as JAK inhibitors, which have shown efficacy in treating atopic dermatitis by blocking IL-31 signaling.[12][14]

Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to the JAK-STAT pathway, IL-31 also activates the MAPK pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[15]

-

ERK1/2 Phosphorylation: Stimulation of cultured DRG neurons with IL-31 leads to the rapid phosphorylation of ERK1/2.[3][15]

-

Role in Itch Transmission: Inhibition of MEK, the kinase upstream of ERK, has been shown to block IL-31 signaling in vitro and reduce IL-31-induced scratching behavior in vivo, confirming the importance of this pathway in itch transmission.[3][15]

Role of TRP Channels and Calcium Mobilization

IL-31-induced neuronal activation and itch are critically dependent on the function of specific TRP ion channels.

-

TRPV1 and TRPA1: IL-31-induced scratching behavior is significantly diminished in mice lacking either TRPV1 or TRPA1.[8] The neurons expressing the IL-31 receptor are largely a subpopulation that also expresses these channels.[3]

-

Calcium Influx: In cultured sensory neurons, IL-31 stimulation triggers a rapid increase in intracellular calcium (Ca²⁺).[15] This calcium release is linked to the activation of the aforementioned TRP channels.

Downstream Neuropeptide Signaling

The signal initiated in the peripheral sensory nerve terminal is transmitted to the central nervous system. Recent studies have identified a specific neuropeptide cascade involved in this process.

-

Neurokinin B (NKB): IL-31 activation of pruriceptors leads to the release of NKB from the central terminals of these neurons in the spinal cord.[1][2]

-

Gastrin-Releasing Peptide (GRP): NKB then acts on spinal neurons expressing the NK3R receptor, inducing the release of GRP.[1] GRP is a key neurotransmitter in the spinal cord that specifically transmits itch signals to the brain.[1] This pathway appears to be selective for IL-31-mediated itch, as it is distinct from the pathways used by histamine.[1][16]

Visualizations of Key Pathways and Processes

Core IL-31 Signaling Cascade in a Sensory Neuron

References

- 1. The molecular basis for IL-31 production and IL-31-mediated itch transmission: from biology to drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular basis for IL-31 production and IL-31-mediated itch transmission: from biology to drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Sensory Neuron-expressed Interleukin-31 Receptor Mediates T helper Cell-dependent Itch: Involvement of TRPV1 and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues [frontiersin.org]

- 5. Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures and biological functions of IL-31 and IL-31 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complete overlap of interleukin-31 receptor A and oncostatin M receptor beta in the adult dorsal root ganglia with distinct developmental expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A sensory neuron-expressed IL-31 receptor mediates T helper cell-dependent itch: Involvement of TRPV1 and TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repeated administration of IL-31 upregulates IL-31 receptor A (IL-31RA) in dorsal root ganglia and causes severe itch-associated scratching behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JAK Inhibitors in the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. iasp-pain.org [iasp-pain.org]

- 14. dovepress.com [dovepress.com]

- 15. Role of Interleukin-31 and Oncostatin M in Itch and Neuroimmune Communication - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

discovery and characterization of the IL-31 receptor

An In-depth Technical Guide to the Discovery and Characterization of the IL-31 Receptor

Introduction

Interleukin-31 (IL-31) is a pleiotropic cytokine belonging to the gp130/IL-6 family, first described in 2004.[1][2] It is primarily produced by activated CD4+ T cells, particularly those of the T helper 2 (Th2) phenotype, as well as by other immune cells like mast cells and macrophages.[3][4] IL-31 has emerged as a critical mediator in the pathogenesis of pruritus (itch) and chronic inflammatory diseases, most notably atopic dermatitis.[1][3][5] Its biological effects are transduced through a specific heterodimeric receptor complex, the discovery and characterization of which have been pivotal in understanding IL-31's function and in developing targeted therapeutics. Unlike most members of its family, the IL-31 receptor complex does not utilize the common gp130 signal-transducing subunit.[3][6][7] This guide provides a comprehensive overview of the IL-31 receptor, its signaling pathways, and the experimental methodologies used for its characterization.

Discovery and Composition of the IL-31 Receptor

The functional receptor for IL-31 was identified as a heterodimeric complex composed of two distinct Type I cytokine receptor subunits:

-

Interleukin-31 Receptor A (IL-31RA): Also known as gp130-like receptor (GPL) or gp130-like monocyte receptor (GLM-R), IL-31RA was identified prior to its ligand.[6][8] It shares structural homology (28% amino acid identity) with the gp130 receptor but is a unique chain.[6][9] The human IL-31RA gene is located on chromosome 5q11.2.[6][9]

-

Oncostatin M Receptor β (OSMRβ): This subunit is also a component of the type II receptor for another IL-6 family cytokine, Oncostatin M (OSM).[6][7][10]

The discovery process revealed that neither IL-31RA nor OSMRβ alone is sufficient to mediate IL-31 signaling.[6] Functional studies using the Ba/F3 cell line, which depends on cytokines for proliferation, demonstrated that only cells co-expressing both IL-31RA and OSMRβ could proliferate in response to IL-31.[6] This established the requirement of the heterodimeric complex for functional signal transduction.

The binding mechanism involves IL-31 interacting predominantly with the IL-31RA subunit.[6][8] This initial binding event is thought to induce a conformational change that facilitates the recruitment of OSMRβ into a high-affinity ternary signaling complex.[6][8] While OSMRβ does not bind IL-31 directly with high affinity, its presence is essential for signal transduction and it increases the overall binding affinity of the complex for IL-31.[3][6]

Quantitative Data on IL-31 Receptor Interactions

Quantitative characterization of ligand-receptor interactions is crucial for drug development. While extensive quantitative data is proprietary, studies using recombinant proteins have provided insights into binding affinities.

| Parameter | Interacting Molecules | Value | Method | Reference |

| Binding Affinity (Kd) | IL-31-Fc fusion protein and soluble OSMR-L-GPL fusion protein | 2.4 nM | Immunoprecipitation & Western Blot Analysis | [11] |

Tissue Distribution and Expression

The biological effects of IL-31 are dictated by the expression pattern of its receptor subunits. Both IL-31RA and OSMRβ are found on a variety of immune and non-immune cells, explaining the cytokine's pleiotropic functions.

| Cell/Tissue Type | IL-31RA Expression | OSMRβ Expression | Key Functions | References |

| Dorsal Root Ganglia (DRG) Neurons | High | Present | Sensation of itch | [6][9][12][13] |

| Keratinocytes | Present | Present | Skin barrier function, inflammation | [1][9][14] |

| Monocytes/Macrophages | Present (especially when activated) | Present | Immune response regulation | [6][9] |

| Eosinophils | Present | Present | Allergic inflammation | [1][9] |

| Basophils | Present | Present | Induction of Th2 cytokines (IL-4, IL-13) | [9] |

| Other Tissues | Testis, bone marrow, spleen, thymus, lung, trachea | Co-expressed in many tissues | Hematopoiesis, immune surveillance | [6][11] |

IL-31 Receptor Signaling Pathways

Binding of IL-31 to the IL-31RA/OSMRβ complex initiates intracellular signaling through the recruitment and activation of Janus kinases (JAKs). This event triggers three major downstream pathways that ultimately lead to changes in gene expression.[3][5][6][7]

-

JAK/STAT Pathway: The primary pathway activated by IL-31. Upon receptor dimerization, associated JAK1 and JAK2 are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3 and STAT5, and to a lesser extent, STAT1.[6][8][9] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors.

-

PI3K/AKT Pathway: The receptor complex also activates the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is involved in cell survival and proliferation.[6][7]

-

MAPK Pathway: IL-31 stimulation leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, p38, and JNK.[6][8][15] This pathway is crucial for inflammatory responses.

Experimental Protocols for Receptor Characterization

The characterization of the IL-31 receptor has relied on a suite of established molecular and cellular biology techniques.

Receptor Binding and Complex Formation Assays

These assays confirm the physical interaction between IL-31 and its receptor subunits.

-

Co-immunoprecipitation (Co-IP):

-

Lyse cells expressing IL-31RA and OSMRβ.

-

Incubate the cell lysate with an antibody specific to one component of the complex (e.g., anti-IL-31RA) or with a tagged IL-31 ligand.

-

Add Protein A/G-conjugated beads to capture the antibody-antigen complexes.

-

Pellet the beads by centrifugation and wash to remove non-specific binders.

-

Elute the proteins and analyze for the presence of co-precipitated subunits (e.g., OSMRβ) by Western blotting.[8]

-

-

ELISA-based Binding Assay:

-

Coat a 96-well microplate with purified IL-31 protein.

-

Block non-specific binding sites.

-

Add biotinylated soluble IL-31RA to the wells, in the presence or absence of potential inhibitors.

-

Wash away unbound receptor.

-

Add Streptavidin-HRP, which binds to the biotinylated IL-31RA.

-

After another wash, add a chemiluminescent HRP substrate.

-

Measure the light signal, which is proportional to the amount of IL-31:IL-31RA binding.[16]

-

-

Agonist-Induced Dimerization Assay (e.g., PathHunter®):

-

Use an engineered cell line co-expressing IL-31RA fused to an enzyme donor (ED) and OSMRβ fused to an enzyme acceptor (EA).

-

Add the agonist (IL-31) to the cells.

-

Binding of IL-31 induces dimerization of the receptor subunits, forcing complementation of the ED and EA fragments.

-

This forms a functional enzyme that hydrolyzes a substrate to generate a measurable chemiluminescent signal.[17]

-

Cell-Based Signaling Assays

These methods are used to verify that receptor binding leads to downstream signal transduction.

-

Phosphorylation Assays (Western Blot):

-

Culture cells expressing the IL-31 receptor (e.g., glioblastoma cell line GO-G-UVM or primary keratinocytes).

-

Serum-starve the cells to reduce basal signaling.

-

Stimulate the cells with IL-31 for a short time course (e.g., 5-30 minutes).

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-STAT3, anti-phospho-ERK).

-

Probe separate blots or strip and re-probe with antibodies for the total protein to serve as loading controls.[8][11]

-

-

STAT3 Reporter Gene Assay:

-

Transfect cells with a reporter plasmid containing a promoter with multiple STAT3-binding sites upstream of a reporter gene (e.g., luciferase).

-

Co-transfect a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

After allowing for protein expression, stimulate the cells with IL-31 for several hours (e.g., 16 hours).

-

Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity), normalizing to the control.[11]

-

Functional Proliferation Assays

These assays measure a direct biological outcome of receptor activation in specific cell lines.

-

Ba/F3 Proliferation Assay:

-

Use the murine pro-B cell line Ba/F3, which is dependent on IL-3 for survival and proliferation.

-

Co-transfect the cells to stably express both human IL-31RA and OSMRβ.

-

Wash the cells extensively to remove IL-3.

-

Culture the cells in the presence of varying concentrations of IL-31.

-

After 48-72 hours, measure cell proliferation using a colorimetric assay (e.g., MTS/XTT) or by direct cell counting. Proliferation indicates a functional receptor response.[6]

-

Conclusion

The discovery and detailed characterization of the IL-31 receptor, a unique heterodimer of IL-31RA and OSMRβ, have been instrumental in deciphering the role of IL-31 in health and disease. This knowledge has directly informed the development of novel therapeutics, such as the anti-IL-31RA monoclonal antibody nemolizumab, which has shown efficacy in treating pruritus associated with atopic dermatitis and prurigo nodularis.[4][13] Continued research into the nuanced regulation of this receptor and its downstream signaling pathways will undoubtedly uncover further opportunities for therapeutic intervention in a range of inflammatory and sensory disorders.

References

- 1. Frontiers | Interleukin-31 as a Clinical Target for Pruritus Treatment [frontiersin.org]

- 2. ovid.com [ovid.com]

- 3. Interleukin 31 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Signaling by IL-31 and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures and biological functions of IL-31 and IL-31 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures and biological functions of IL-31 and IL-31 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Dissection of Human Interleukin-31-mediated Signal Transduction through Site-directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues [frontiersin.org]

- 10. Oncostatin M receptor - Wikipedia [en.wikipedia.org]

- 11. Definition and Characterization of an Inhibitor for Interleukin-31 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interleukin-31, Interleukin-31RA, and OSMR Expression Levels in Post-burn Hypertrophic Scars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Role of Interleukin-31 and Oncostatin M in Itch and Neuroimmune Communication - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Emerging Role of Interleukin-31 in Non-Cutaneous Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-31 (IL-31), a member of the IL-6 cytokine family, has been traditionally recognized for its pivotal role in the pathogenesis of pruritic cutaneous disorders, most notably atopic dermatitis. However, a growing body of evidence is illuminating its significant involvement in a spectrum of non-cutaneous inflammatory diseases. Primarily produced by activated T helper 2 (Th2) cells, IL-31 exerts its effects through a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMRβ).[1] This interaction triggers a cascade of intracellular signaling events, contributing to inflammation, tissue remodeling, and sensory nerve modulation in various organs beyond the skin. This technical guide provides an in-depth exploration of the function of IL-31 in inflammatory bowel disease (IBD), rheumatoid arthritis (RA), asthma, and multiple sclerosis (MS), with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

IL-31 Signaling Pathways

IL-31 binding to its receptor complex (IL-31RA/OSMRβ) activates several key intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK) pathways. The specific downstream effects can vary depending on the cell type and the inflammatory microenvironment.

General IL-31 Signaling Cascade

Inflammatory Bowel Disease (IBD)

In IBD, which includes Crohn's disease (CD) and ulcerative colitis (UC), IL-31 and its receptors are implicated in the modulation of intestinal epithelial cell (IEC) function and the promotion of a pro-inflammatory environment.

Quantitative Data: IL-31 and Receptor Expression in IBD

| Parameter | Crohn's Disease (Inflamed vs. Uninflamed) | Ulcerative Colitis (Inflamed vs. Uninflamed) | Reference |

| IL-31 mRNA Expression | 2.4-fold increase | 2.6-fold increase | [2] |

| IL-31RA mRNA Expression | 2-fold increase | 1.5-fold increase | [2] |

| OSMRβ mRNA Expression | 2-fold increase | 1.7-fold increase | [2] |

Signaling Pathway in Intestinal Epithelial Cells

IL-31 signaling in IECs leads to the phosphorylation of STAT1/3, Akt, and ERK, which in turn can influence cell migration and proliferation, potentially affecting the integrity of the intestinal barrier.

Rheumatoid Arthritis (RA)

While research is ongoing, emerging evidence suggests a potential role for IL-31 in the pathogenesis of RA, a chronic autoimmune disease characterized by synovial inflammation and joint destruction.

Quantitative Data: IL-31 in Rheumatoid Arthritis

| Biomarker | Synovial Fluid (RA vs. OA) | Serum (RA vs. Healthy Controls) | Reference |

| IL-31 | Data not consistently available | Elevated in some patient cohorts | [3][4] |

| IL-6 | Significantly higher in RA | Significantly higher in RA | [3] |

Note: Data on IL-31 levels in the synovial fluid of RA patients is still limited and requires further investigation.

Proposed Role of IL-31 in Synovial Inflammation

In the context of RA, IL-31 may contribute to the inflammatory cascade within the synovium by acting on synoviocytes and immune cells, potentially inducing the production of other pro-inflammatory cytokines and matrix metalloproteinases (MMPs) that contribute to cartilage and bone degradation.

Asthma

In allergic asthma, IL-31 appears to have a dual role, initially promoting inflammation but potentially acting as a negative regulator in later stages.

Quantitative Data: IL-31 in Asthma

| Biomarker | Serum (Asthma vs. Healthy Controls) | Bronchoalveolar Lavage Fluid (BALF) (Asthma vs. Healthy Controls) | Reference |

| IL-31 | Significantly elevated | Significantly elevated | [5] |

IL-31's Dual Function in Asthma

Early in the allergic response, IL-31 can stimulate bronchial epithelial cells to produce chemokines, recruiting inflammatory cells. However, in later phases, it may have a regulatory function, potentially limiting the extent of the inflammatory response.

Multiple Sclerosis (MS)

In MS, a chronic autoimmune disease of the central nervous system, IL-31 is being investigated as a potential biomarker and contributor to neuroinflammation.

Quantitative Data: IL-31 in Multiple Sclerosis

| Biomarker | Serum (RRMS vs. Healthy Controls) | Reference |

| IL-31 | 43.4 ± 5.64 pg/mL vs. 158.2 ± 16.9 pg/mL (p < 0.0001) | [6] |

Note: RRMS stands for Relapsing-Remitting Multiple Sclerosis.

IL-31 in Neuroinflammation

The altered levels of IL-31 in MS patients suggest its involvement in the complex interplay between the immune system and the central nervous system that characterizes the disease. Further research is needed to fully elucidate its specific role in demyelination and neuronal damage.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of IL-31 in non-cutaneous inflammatory diseases.

Quantification of IL-31 and its Receptors

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-31

-

Principle: A sandwich ELISA is commonly used to quantify IL-31 in biological fluids like serum, plasma, and BALF.

-

Protocol Outline:

-

Coat a 96-well plate with a capture antibody specific for IL-31.

-

Block non-specific binding sites.

-

Add standards and samples to the wells.

-

Incubate to allow IL-31 to bind to the capture antibody.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for IL-31.

-

Incubate and wash.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at 450 nm.

-

-

Critical Reagents: Matched pair of monoclonal antibodies for capture and detection (e.g., from R&D Systems, BioLegend).

Quantitative Polymerase Chain Reaction (qPCR) for IL-31, IL-31RA, and OSMRβ mRNA

-

Principle: qPCR is used to measure the relative or absolute expression levels of target gene transcripts in tissue biopsies or isolated cells.

-

Protocol Outline:

-

Isolate total RNA from the sample.

-

Perform reverse transcription to synthesize cDNA.

-

Set up qPCR reactions with specific primers for IL-31, IL-31RA, OSMRβ, and a reference gene (e.g., GAPDH, ACTB).

-

Run the qPCR cycling program.

-

Analyze the data using the ΔΔCt method for relative quantification.

-

-

Primer Design: Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA. Validated primer sequences are often available from commercial suppliers (e.g., OriGene, IDT) or can be designed using tools like Primer-BLAST. For example, for human OSMR, a forward primer could be CAGGTGTTCCTACCAAATCTGCG and a reverse primer AATCCACCCTCTGTGCCTGCAA.[7]

Analysis of IL-31 Signaling

Western Blotting for Phosphorylated STAT3 (p-STAT3)

-

Principle: Western blotting is used to detect the phosphorylation and activation of signaling proteins like STAT3 in response to IL-31 stimulation.

-

Protocol Outline:

-

Culture cells of interest (e.g., lymphocytes, epithelial cells) and stimulate with recombinant IL-31 for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane.

-

Incubate with a primary antibody specific for p-STAT3 (e.g., Tyr705).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin, GAPDH).

-

-

Key Reagents: Phospho-specific antibodies (e.g., from Cell Signaling Technology, Abcam), phosphatase inhibitor cocktails.

Cellular and Tissue Localization

Immunohistochemistry (IHC) for IL-31RA and OSMRβ

-

Principle: IHC is used to visualize the location and distribution of IL-31 receptor subunits within tissue sections.

-

Protocol Outline:

-

Fix tissue samples in formalin and embed in paraffin.

-

Cut thin sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

-

Block endogenous peroxidase activity and non-specific binding.

-

Incubate with a primary antibody against IL-31RA or OSMRβ.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Develop the signal with a chromogen (e.g., DAB).

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-

-

Antibody Selection: The choice of a validated primary antibody is critical. For example, a monoclonal antibody like clone 3A10 can be used for IL-31RA.[8]

Conclusion and Future Directions

The role of IL-31 in non-cutaneous inflammatory diseases is a rapidly evolving field of research. The evidence presented in this guide underscores the potential of IL-31 as a therapeutic target and a biomarker in conditions such as IBD, asthma, and MS. The development of therapies targeting the IL-31 pathway, such as the monoclonal antibody nemolizumab, which has shown efficacy in prurigo nodularis, holds promise for the treatment of these debilitating diseases.[9][10][11] Future research should focus on further elucidating the precise mechanisms of IL-31 action in different tissues, identifying the specific patient populations that would benefit most from anti-IL-31 therapies, and exploring the long-term safety and efficacy of such treatments. A deeper understanding of the complex interplay between IL-31 and other inflammatory mediators will be crucial for the development of novel and effective therapeutic strategies for a range of chronic inflammatory disorders.

References

- 1. wiki.lihebi.com [wiki.lihebi.com]

- 2. biocompare.com [biocompare.com]

- 3. researchgate.net [researchgate.net]

- 4. Synovial Fluid and Serum Concentrations of Inflammatory Markers in Rheumatoid Arthritis, Psoriatic Arthritis and Osteoarthitis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interleukin-31 expression and relation to disease severity in human asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinmedjournals.org [clinmedjournals.org]

- 7. origene.com [origene.com]

- 8. IL31RA Monoclonal Antibody (3A10) (H00133396-M01) [thermofisher.com]

- 9. Efficacy and safety of nemolizumab and topical corticosteroids for prurigo nodularis: results from a randomized double-blind placebo-controlled phase II/III clinical study in patients aged ≥ 13 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What diseases does Nemolizumab treat? [synapse.patsnap.com]

- 11. Galderma receives U.S. FDA approval for Nemluvio® (nemolizumab) for adult patients living with prurigo nodularis | Galderma [galderma.com]

Unraveling the Genetic Blueprint of IL-31 Overexpression in Allergic Conditions: A Technical Guide

For Immediate Release

[CITY, STATE] – [Date] – In a comprehensive examination of the genetic underpinnings of allergic diseases, this technical guide delves into the intricate mechanisms governing the overexpression of Interleukin-31 (IL-31), a key cytokine implicated in the pathogenesis of conditions such as atopic dermatitis and allergic asthma. This document provides researchers, scientists, and drug development professionals with a detailed overview of the genetic variants, signaling pathways, and experimental methodologies crucial for understanding and targeting IL-31 in therapeutic development.

Executive Summary

Interleukin-31, a potent pruritogenic and pro-inflammatory cytokine, plays a pivotal role in the complex interplay of genetic and environmental factors that drive allergic conditions. This guide synthesizes current research on the genetic basis of IL-31 overexpression, focusing on single nucleotide polymorphisms (SNPs) within the IL31 gene and its receptor, IL31RA. We present quantitative data from key studies in clearly structured tables, detail the experimental protocols used to elucidate these genetic associations, and provide visual representations of the core signaling pathways and experimental workflows. This in-depth resource aims to accelerate the development of novel therapeutics targeting the IL-31 axis in allergic diseases.

Genetic Polymorphisms Associated with IL-31 Overexpression

Genetic association studies have identified several single nucleotide polymorphisms (SNPs) in the IL31 gene that are linked to an increased risk and severity of allergic diseases, particularly atopic dermatitis. These variants can influence IL-31 expression levels and contribute to the characteristic inflammation and pruritus seen in these conditions.

Two of the most studied polymorphisms are c.-1066G>A (rs11608363) and c.-2057G>A (rs7977932) located in the promoter region of the IL31 gene. Studies in diverse populations have investigated the association of these SNPs with allergic conditions.

Table 1: Association of IL31 Gene Polymorphisms with Allergic Conditions

| Polymorphism | Allergic Condition | Population | Genotype/Allele | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |

| c.-1066G>A | Atopic Dermatitis | Polish | AA Genotype | 1.80 | - | 0.04 | [1] |

| Atopic Dermatitis | Polish | A Allele | - | - | - | [1] | |

| c.-2057G>A | Atopic Dermatitis | Polish | GA Genotype | - | - | - | [1] |

| Non-atopic Eczema | European | GAA Haplotype | - | - | 4.5 x 10-5 | [2] |

A study on Polish patients with psoriasis, a chronic inflammatory skin disease with some shared mechanisms with atopic dermatitis, provides a useful template for presenting such data. The -1066 AA genotype of the IL31 gene was found to be statistically more frequent in patients, increasing the risk of psoriasis[1]. Conversely, the GG genotype and the G allele of the -2057 polymorphism were associated with a decreased risk of the disease[1].

Furthermore, a significant association has been found between a common IL31 haplotype and non-atopic eczema in three independent European populations[2]. Functional analysis revealed that peripheral blood mononuclear cells from individuals homozygous for the risk haplotype showed a 3.8-fold higher induction of IL31 mRNA expression upon stimulation compared to non-carriers, suggesting a direct impact on IL-31 regulation[2].

IL-31 Signaling Pathways in Allergic Inflammation

IL-31 exerts its biological effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMRβ). This interaction triggers the activation of several intracellular signaling cascades, culminating in the expression of genes involved in inflammation, pruritus, and tissue remodeling. The primary signaling pathways activated by IL-31 include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Activation of JAK1 and JAK2 leads to the phosphorylation and activation of STAT1, STAT3, and STAT5. The MAPK pathway activation includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These pathways collectively contribute to the inflammatory milieu characteristic of allergic diseases.

Epigenetic Regulation of IL-31 Expression

While genetic variations provide a static blueprint, epigenetic modifications offer a dynamic layer of gene regulation that can be influenced by environmental factors. In the context of allergic diseases, epigenetic mechanisms such as DNA methylation and histone modifications are increasingly recognized as key contributors to disease pathogenesis. However, specific studies on the epigenetic regulation of the IL31 gene are still emerging. It is hypothesized that alterations in the methylation status of the IL31 promoter or changes in histone acetylation and methylation patterns in relevant immune cells, such as T helper 2 (Th2) cells, could lead to its overexpression.

Experimental Protocols

A variety of molecular biology techniques are employed to investigate the genetic basis of IL-31 overexpression. The following sections outline the general principles of these key experimental protocols.

Genotyping of IL-31 Polymorphisms

Amplification Refractory Mutation System (ARMS)-PCR

ARMS-PCR is a rapid and cost-effective method for genotyping known SNPs. It utilizes sequence-specific primers designed to be complementary to the target allele at their 3' end. Amplification only occurs if the primer perfectly matches the template DNA.

-

Principle: Two parallel PCR reactions are performed for each sample, one with a primer specific for the wild-type allele and another with a primer for the variant allele. A common reverse primer and a set of internal control primers are included in each reaction. The presence or absence of a PCR product in each reaction determines the genotype.

-

Workflow:

-

DNA Extraction from whole blood or other relevant tissues.

-

PCR amplification using allele-specific primers.

-

Agarose gel electrophoresis to visualize the PCR products.

-

Genotype determination based on the pattern of amplified fragments.

-

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)

This technique is used when a SNP creates or abolishes a recognition site for a specific restriction enzyme.

-

Principle: A DNA fragment containing the SNP is amplified by PCR. The PCR product is then digested with the corresponding restriction enzyme. The resulting fragment sizes, visualized by gel electrophoresis, will differ depending on the genotype.

-

Workflow:

-

DNA Extraction.

-

PCR amplification of the target region.

-

Restriction enzyme digestion of the PCR product.

-

Agarose gel electrophoresis to separate the digested fragments.

-

Genotype determination based on the fragment pattern.

-

Functional Analysis of IL-31 Gene Variants

Luciferase Reporter Assays

These assays are used to assess the impact of genetic variants in regulatory regions, such as promoters, on gene expression.

-

Principle: The promoter region of the IL31 gene containing either the wild-type or variant sequence is cloned into a plasmid upstream of a luciferase reporter gene. This construct is then transfected into a suitable cell line. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of the promoter.

-

Workflow:

-

Construction of reporter plasmids containing different promoter variants.

-

Transfection of the plasmids into a relevant cell line (e.g., T cells).

-

Cell lysis and measurement of luciferase activity using a luminometer.

-

Comparison of luciferase activity between the different promoter variants to determine their effect on gene expression.

-

Epigenetic Analysis of the IL-31 Locus

Bisulfite Sequencing

This is the gold-standard method for analyzing DNA methylation at single-nucleotide resolution.

-

Principle: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. The treated DNA is then amplified by PCR and sequenced. By comparing the sequenced DNA to the original sequence, the methylation status of each CpG site can be determined.

-

Workflow:

-

DNA Extraction.

-

Sodium bisulfite treatment of DNA.

-

PCR amplification of the target promoter region.

-

Sequencing of the PCR products.

-

Analysis of sequencing data to identify methylated cytosines.

-

Chromatin Immunoprecipitation (ChIP)-Sequencing

ChIP-seq is a powerful technique to identify the genome-wide binding sites of DNA-associated proteins, including modified histones.

-

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the histone modification of interest is used to immunoprecipitate the corresponding chromatin fragments. The associated DNA is then purified and sequenced to identify the genomic regions where the histone modification is present.

-

Workflow:

-

Cross-linking of proteins to DNA in cells.

-

Chromatin shearing.

-

Immunoprecipitation with an antibody against a specific histone modification.

-

Reversal of cross-links and DNA purification.

-

High-throughput sequencing of the purified DNA.

-

Bioinformatic analysis to map the histone modification across the genome, including the IL31 locus.

-

Future Directions and Drug Development Implications

A thorough understanding of the genetic and epigenetic factors driving IL-31 overexpression is paramount for the development of targeted therapies for allergic diseases. The identification of specific risk-associated polymorphisms can aid in patient stratification and the development of companion diagnostics. Furthermore, elucidating the precise epigenetic mechanisms regulating IL31 expression may open new avenues for therapeutic intervention, potentially through the use of epigenetic-modifying drugs. Continued research in this area, employing the advanced methodologies outlined in this guide, will be instrumental in translating our growing knowledge of IL-31 genetics into effective clinical solutions for patients suffering from allergic conditions.

References

The Structural Biology of the IL-31 and IL-31RA Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-31 (IL-31), a member of the gp130/IL-6 cytokine family, is a key mediator of chronic inflammatory and pruritic diseases, particularly atopic dermatitis.[1][2] Unlike most members of its family, IL-31 does not signal through the common gp130 receptor subunit. Instead, it utilizes a heterodimeric receptor complex composed of the IL-31 receptor alpha (IL-31RA), also known as gp130-like receptor (GPL), and the oncostatin M receptor beta (OSMRβ).[2] Understanding the structural and molecular intricacies of the IL-31 and IL-31RA interaction is paramount for the development of targeted therapeutics aimed at mitigating the often-debilitating effects of IL-31-driven pathologies.

This technical guide provides a comprehensive overview of the structural biology of the IL-31 and IL-31RA complex, including its assembly, signaling pathways, and the experimental methodologies used to elucidate its function.

Structural Overview of IL-31 and its Receptor Complex

Interleukin-31 (IL-31): A Four-Helix Bundle Cytokine

Human IL-31 is a short-chain cytokine characterized by a four-alpha-helix bundle structure with an up-up-down-down topology.[2][3] The mature polypeptide consists of 141 amino acids.[2] While there is no experimentally determined structure of the full human IL-31/IL-31RA/OSMRβ ternary complex in the Protein Data Bank (PDB), a crystal structure of canine IL-31 in complex with a neutralizing antibody has been solved (PDB ID: 9UK5), revealing the conserved four-helical fold.[3] Computational models of human IL-31 are also available, for instance, through the AlphaFold database (AF-Q6EAL8-F1).[1]

The Heterodimeric Receptor: IL-31RA and OSMRβ

The functional receptor for IL-31 is a heterodimer consisting of two type I cytokine receptors:

-

IL-31 Receptor Alpha (IL-31RA): This is the primary binding subunit for IL-31.[2] It is a unique gp130-like receptor chain.[2]

-

Oncostatin M Receptor Beta (OSMRβ): This subunit is shared with the receptor for oncostatin M (OSM).[2] While IL-31 has a lower affinity for OSMRβ alone, its recruitment is essential for the formation of a high-affinity signaling complex and the subsequent activation of intracellular signaling cascades.[2][3]

The assembly of the ternary complex is thought to occur sequentially, with IL-31 first binding to IL-31RA, which then facilitates the recruitment of OSMRβ to form the active signaling complex.[4]

IL-31 Signaling Pathways

Upon the formation of the IL-31/IL-31RA/OSMRβ ternary complex, intracellular signaling is initiated through the activation of Janus kinases (JAKs). Specifically, JAK1 and JAK2 are associated with the intracellular domains of the receptor subunits.[3] This activation leads to the phosphorylation of key tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. IL-31 signaling predominantly activates STAT3 and STAT5, and to a lesser extent, STAT1.[2][3] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.

In addition to the canonical JAK/STAT pathway, IL-31 signaling also engages other critical intracellular cascades, including:

-

Phosphoinositide 3-kinase (PI3K)/AKT Pathway [2]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway , including the activation of ERK1/2.[2][3]

These pathways collectively contribute to the diverse biological effects of IL-31, including the expression of pro-inflammatory cytokines and chemokines.

Figure 1: IL-31 Signaling Pathway.

Quantitative Data on IL-31 and Receptor Interactions

| Interacting Molecules | Species | Method | Binding Affinity (Kd) | Reference |

| Human IL-31 and Human IL-31RA | Human | Surface Plasmon Resonance (SPR) | 125.61 nM | [5] |

| Recombinant Canine IL-31 and Soluble Canine OSMRβ | Canine | Not Specified | 3.59 x 10⁻⁸ M (35.9 nM) | [6][7] |

| Recombinant Human IL-31 and Human IL-31RA-Fc fusion | Human | ELISA | EC50 = 16.36 µg/ml | [6] |

Note: EC50 is the concentration of a drug that gives half-maximal response. While related to Kd, it is not a direct measure of binding affinity and is dependent on the specific assay conditions.[8]

Experimental Protocols

The study of the IL-31/IL-31RA complex involves a variety of molecular and cellular biology techniques. Below are generalized protocols for key experiments.

Recombinant Protein Expression and Purification

The production of recombinant IL-31 and the extracellular domains of IL-31RA and OSMRβ is a prerequisite for structural and biophysical studies. A common approach involves expression in E. coli or mammalian cells, followed by purification.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Dissection of Human Interleukin-31-mediated Signal Transduction through Site-directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures and biological functions of IL-31 and IL-31 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Feline Interleukin-31 shares overlapping epitopes with Oncostatin M Receptor and IL-31RA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kactusbio.com [kactusbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Canine interleukin-31 binds directly to OSMRβ with higher binding affinity than to IL-31RA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promegaconnections.com [promegaconnections.com]

An In-depth Technical Guide to the Downstream Targets of JAK/STAT Activation by IL-31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream targets of Interleukin-31 (IL-31) signaling, with a primary focus on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. IL-31, a key cytokine implicated in pruritic and inflammatory skin diseases, activates a cascade of intracellular events upon binding to its heterodimeric receptor, composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMRβ). This guide details the subsequent activation of signaling pathways, the modulation of gene expression, and provides structured quantitative data and detailed experimental protocols for key assays.

The IL-31 Signaling Cascade: A Multi-Pathway Network

IL-31-mediated signal transduction is not limited to a single pathway but rather involves a complex interplay of three major signaling cascades:

-

JAK/STAT Pathway: This is the principal signaling pathway activated by IL-31. Upon ligand binding, receptor-associated Janus kinases (JAK1 and JAK2) are activated, leading to the phosphorylation of the intracellular domains of the receptor subunits. These phosphorylated residues serve as docking sites for STAT proteins. IL-31 predominantly activates STAT3 and STAT5, and to a lesser extent, STAT1.[1][2][3] Once phosphorylated by JAKs, STAT proteins dimerize, translocate to the nucleus, and act as transcription factors, modulating the expression of a wide array of target genes.

-

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: IL-31 also triggers the activation of the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[1][3]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK, JNK, and p38, is another downstream effector of IL-31 signaling, contributing to inflammatory responses.[1][3]

This guide will primarily focus on the downstream targets of the JAK/STAT pathway, which plays a central role in mediating the pro-inflammatory and pruritic effects of IL-31.

Diagram of the IL-31 Signaling Pathway

References

The Role of Interleukin-31 in Neuroimmune Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Interleukin-31 (IL-31), a pleiotropic cytokine, has emerged as a critical mediator at the interface of the immune and nervous systems. Its role in orchestrating communication between immune cells and sensory neurons has significant implications for understanding and treating a range of pruritic and inflammatory conditions. This technical guide provides an in-depth exploration of the core aspects of IL-31 biology, with a focus on its signaling pathways, quantitative data from relevant studies, and detailed experimental methodologies.

IL-31 Signaling Pathway

IL-31 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta (OSMRβ). This receptor complex is expressed on a variety of cells, including sensory neurons, keratinocytes, and various immune cells such as T helper 2 (Th2) cells, macrophages, and dendritic cells.[1][2] Upon ligand binding, the receptor complex activates intracellular signaling cascades, primarily the Janus kinase-signal transducer and activator of transcription (JAK-STAT), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4]

Activation of these pathways in sensory neurons leads to the transmission of pruritic (itch) signals, as well as neuronal growth and branching.[5][6] In keratinocytes and immune cells, IL-31 signaling contributes to inflammatory responses by inducing the production of various cytokines and chemokines.[5][7]

Quantitative Data on IL-31 in Disease

Elevated levels of IL-31 are strongly associated with several pruritic and inflammatory diseases. The following tables summarize key quantitative findings from clinical studies.

| Disease State | Analyte | Patient Population | Mean Concentration (pg/mL) | Control Group (pg/mL) | Reference |

| Atopic Dermatitis | Serum IL-31 | Adult AD Patients | 43,142.8 ± 66,981.6 | 7,881.8 ± 1,842.7 | |

| Serum IL-31 | Pediatric AD Patients | 1600 | 220 | [8] | |

| Prurigo Nodularis | Serum IL-31 | Adult PN Patients | 52.9 ± 18.2 | 36.3 ± 10.7 | [9] |

| IL-31 mRNA in Lesions | Adult PN Patients | ~50-fold higher than healthy skin | - | [6] |

Table 1: IL-31 Levels in Pruritic Dermatoses

The therapeutic potential of targeting the IL-31 pathway is highlighted by the efficacy of nemolizumab, a monoclonal antibody against IL-31RA.

| Clinical Trial | Disease | Treatment Group | Primary Outcome Measure | Result | Reference |

| Phase 3 (OLYMPIA 1) | Prurigo Nodularis | Nemolizumab | ≥4-point reduction in PP-NRS at week 16 | 58.4% of patients | [5] |

| Placebo | 16.7% of patients | [5] | |||

| Phase 2 | Prurigo Nodularis | Nemolizumab | Reduction in PP-NRS from baseline at week 4 | -53.0% | [1] |

| Placebo | -20.2% | [1] | |||

| Meta-analysis | Atopic Dermatitis | Nemolizumab | Weighted Mean Difference in Pruritus VAS | -18.86 | [7] |

Table 2: Efficacy of Nemolizumab in Pruritus Reduction

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of IL-31 in neuroimmune communication.

In Vitro Stimulation of Dorsal Root Ganglia (DRG) Neurons

This protocol describes the stimulation of primary sensory neurons with IL-31 to study its direct effects on neuronal activation and signaling.

-

DRG Neuron Culture:

-

Dissect dorsal root ganglia from mice.

-

Digest the ganglia with a solution of collagenase and dispase to dissociate the neurons.

-

Plate the dissociated neurons on coated coverslips and culture in a suitable neurobasal medium supplemented with nerve growth factor.

-

-

IL-31 Stimulation:

-

Prepare a stock solution of recombinant IL-31.

-

After allowing the neurons to adhere and stabilize in culture (typically 24-48 hours), replace the medium with a fresh medium containing the desired concentration of IL-31 (e.g., 10-100 ng/mL).

-

Incubate the neurons with IL-31 for various time points depending on the downstream analysis (e.g., 5-30 minutes for signaling studies, 24-48 hours for gene expression or neurite outgrowth assays).

-

-

Downstream Analysis:

-

Calcium Imaging: Load the neurons with a calcium indicator dye (e.g., Fura-2 AM) and monitor changes in intracellular calcium concentration upon IL-31 application using fluorescence microscopy.

-

Immunocytochemistry: Fix the cells after stimulation and stain for markers of neuronal activation (e.g., phosphorylated ERK) or other proteins of interest.

-

Quantitative PCR (qPCR): Extract RNA from the stimulated neurons and perform qPCR to analyze the expression of genes related to pruritus, inflammation, or neuronal growth.

-

Western Blotting: Lyse the cells and perform western blotting to detect the phosphorylation of signaling proteins such as STAT3 and ERK.

-

Animal Model of IL-31-Induced Pruritus

This protocol outlines the induction of scratching behavior in mice through the administration of IL-31.

-

Animal Subjects:

-

Use wild-type mice (e.g., C57BL/6 or BALB/c).

-

Acclimatize the animals to the experimental environment to minimize stress-induced behaviors.

-

-

IL-31 Administration:

-

Inject recombinant IL-31 intradermally into the rostral back or nape of the neck of the mice. A typical dose is 100-300 ng per site.

-

For acute studies, a single injection is administered. For chronic models, repeated injections can be given over several days.

-

-

Behavioral Observation:

-

Immediately after injection, place the mice in individual observation chambers.

-

Videotape the behavior of the mice for a defined period (e.g., 30-60 minutes).

-

A blinded observer should then score the number of scratching bouts directed at the injection site.

-

-

Pharmacological Intervention (Optional):

-

To test the efficacy of potential anti-pruritic compounds, administer the test compound (e.g., an IL-31RA antagonist) prior to the IL-31 injection.

-

Compare the scratching behavior in the treated group to a vehicle-treated control group.

-

Immunofluorescence Staining for IL-31RA in Skin Biopsies

This protocol provides a general framework for the detection and localization of IL-31RA in paraffin-embedded human skin tissue.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections through a series of graded ethanol solutions and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker to unmask the antigenic sites.

-

-

Permeabilization and Blocking:

-

Permeabilize the tissue with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular epitopes.

-

Block non-specific antibody binding by incubating the sections in a solution containing normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum).

-

-

Primary Antibody Incubation:

-

Incubate the sections with a primary antibody specific for IL-31RA overnight at 4°C. The optimal antibody concentration should be determined empirically.

-

-

Secondary Antibody Incubation:

-

Wash the sections to remove unbound primary antibody.

-

Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the sections to remove unbound secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the stained sections using a fluorescence or confocal microscope.

-

Quantitative Real-Time PCR (qRT-PCR) for IL-31 and IL-31RA mRNA

This protocol describes the quantification of IL-31 and IL-31RA gene expression in skin biopsies.

-

RNA Extraction:

-

Homogenize skin biopsy samples in a lysis buffer (e.g., TRIzol).

-

Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (IL-31 and IL-31RA) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.

-

Perform the PCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Example Primer Sequences (Human):

-

IL-31 Forward: 5'-AGCTGCAGAACTTTCCAGAG-3'

-

IL-31 Reverse: 5'-TCAGCAGCTTCAGCTCCT-3'

-

IL-31RA Forward: 5'-ATAGCTCTGCGATGTGCGGTCA-3'

-

IL-31RA Reverse: 5'-GCTGGTTTCAGGACTCTCCACA-3'

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Conclusion

The intricate involvement of IL-31 in neuroimmune communication underscores its significance as a therapeutic target for a variety of debilitating conditions characterized by chronic pruritus and inflammation. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the role of IL-31 and develop novel therapeutic interventions targeting this critical signaling pathway. As our understanding of the neuroimmune axis continues to expand, IL-31 is poised to remain at the forefront of innovative research and clinical development.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. youtube.com [youtube.com]

- 3. umaryland.edu [umaryland.edu]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. origene.com [origene.com]

Methodological & Application

Protocol for Quantification of Interleukin-31 in Human Serum

Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-31 (IL-31) is a cytokine that plays a significant role in the pathogenesis of various inflammatory and allergic diseases, including atopic dermatitis, asthma, and inflammatory bowel disease.[1][2] It is primarily produced by activated T helper type 2 (Th2) cells, mast cells, macrophages, and dendritic cells.[3][4] IL-31 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMRβ).[3][5] This binding activates downstream signaling pathways, including the JAK/STAT, RAS/ERK, and PI3K/AKT pathways, leading to the expression of inflammatory mediators.[1][3][5] Accurate quantification of IL-31 levels in human serum is crucial for understanding its role in disease, for biomarker discovery, and for evaluating the efficacy of therapeutic interventions targeting the IL-31 pathway. This document provides a detailed protocol for the quantification of human IL-31 in serum samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

IL-31 Signaling Pathway

The binding of IL-31 to its receptor complex (IL-31RA and OSMRβ) on immune and epithelial cells triggers the activation of several intracellular signaling cascades.[3] This activation leads to the phosphorylation of Janus kinases (JAK1 and JAK2) and subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT1, STAT3, and STAT5).[5][6] Concurrently, the RAS/RAF/MEK/ERK and PI3K/AKT pathways are also activated.[3] These signaling events culminate in the transcription of target genes that mediate inflammation and pruritus.[5]

Caption: IL-31 Signaling Pathway

Quantitative Data Summary

Several commercially available ELISA kits can be used for the quantification of human IL-31 in serum. The performance characteristics of these kits are summarized below for easy comparison.

| Kit Provider | Catalog Number | Assay Type | Sensitivity | Range (pg/mL) | Sample Volume |

| Invitrogen | BMS2041-2 | Sandwich ELISA | 1.2 pg/mL | 7.8 - 500 | 50 µL |

| Abcam | ab235637 | Sandwich ELISA | 1.5 pg/mL | 117.2 - 7500 | 50 µL |

| Proteintech | KE00086 | Sandwich ELISA | 7.4 pg/mL | 31.25 - 2000 | 100 µL |

| RayBiotech | ELH-IL31 | Sandwich ELISA | Not Specified | Not Specified | 100 µL |

| Elabscience | E-EL-H5469 | Sandwich ELISA | Not Specified | Not Specified | 100 µL |

| Cosmo Bio USA | CUSABIO-CSB-E13134h | Sandwich ELISA | < 31.25 pg/mL | 125 - 8000 | 100 µL |

Experimental Protocol: Sandwich ELISA

This protocol is a generalized procedure based on commercially available sandwich ELISA kits.[4][7][8][9] It is essential to refer to the specific manual of the chosen kit for detailed instructions, as incubation times, reagent concentrations, and other parameters may vary.

Materials and Reagents

-

Human IL-31 ELISA Kit (including pre-coated 96-well plate, standards, detection antibody, streptavidin-HRP, substrate, and stop solution)[7][8]

-

Distilled or deionized water

-

Precision pipettes and tips

-

Graduated cylinders

-

Tubes for standard and sample dilutions

-

Absorbent paper

-

Microplate reader capable of measuring absorbance at 450 nm[8]

Sample Collection and Handling

-

Serum Collection: Collect whole blood into a serum separator tube.[10]

-

Clotting: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[9][10]

-

Centrifugation: Centrifuge at 1000 x g for 15-20 minutes.[10][11]

-

Aliquoting and Storage: Immediately transfer the serum into clean polypropylene tubes. Assay freshly prepared serum or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[10][11][12]

Assay Procedure

Caption: Sandwich ELISA Experimental Workflow

-

Reagent Preparation: Bring all reagents and samples to room temperature before use.[9] Prepare working solutions of standards, wash buffer, and antibodies according to the kit manual.[12]

-

Add Standards and Samples: Add 100 µL of each standard, blank, and serum sample to the appropriate wells of the pre-coated microplate.[8][10] It is recommended to run all samples and standards in duplicate.[9]

-

First Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[8]

-

Washing: Aspirate the liquid from each well and wash the wells multiple times with 1x Wash Buffer.[10] After the last wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.

-

Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[8]

-

Second Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at room temperature).[8]

-

Washing: Repeat the washing step as described in step 4.

-

Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.[8]

-

Third Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 45 minutes at room temperature).[8]

-

Washing: Repeat the washing step as described in step 4.

-

Substrate Addition and Incubation: Add 100 µL of TMB substrate solution to each well.[8] Incubate the plate in the dark at room temperature for the time specified in the kit manual (e.g., 30 minutes).[8] A blue color will develop in proportion to the amount of IL-31 present.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.[8] The color will change from blue to yellow.

-

Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[8][13]

-

Data Analysis: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of IL-31 in the serum samples.

References

- 1. Signaling by IL-31 and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]